1,3-Diphenyl-1-butanone

Physical chemistry Separation science Quality control

1,3-Diphenyl-1-butanone (CAS 1533-20-6, synonym: 3-phenylbutyrophenone, NSC is a diaryl ketone with the molecular formula C16H16O and a molecular weight of 224.30 g/mol. It features a butanone backbone with phenyl substituents at the C1 and C3 positions, creating a stereocenter at C3.

Molecular Formula C16H16O
Molecular Weight 224.3 g/mol
CAS No. 1533-20-6
Cat. No. B073316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-1-butanone
CAS1533-20-6
Molecular FormulaC16H16O
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
InChIKeyGIVFXLVPKFXTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenyl-1-butanone (CAS 1533-20-6): Physicochemical Profile and Procurement Baseline for the C16H16O Aromatic Ketone


1,3-Diphenyl-1-butanone (CAS 1533-20-6, synonym: 3-phenylbutyrophenone, NSC 401995) is a diaryl ketone with the molecular formula C16H16O and a molecular weight of 224.30 g/mol [1]. It features a butanone backbone with phenyl substituents at the C1 and C3 positions, creating a stereocenter at C3 . The compound is commercially available at 95% purity from major suppliers including Thermo Scientific Chemicals (formerly Alfa Aesar), appearing as a white to pale yellow crystalline solid with a melting point of 68–72 °C and a boiling point of 354.6 °C at 760 mmHg . It is classified as Aquatic Chronic Category 2 (H411: Toxic to aquatic life with long-lasting effects) under GHS .

Why 1,3-Diphenyl-1-butanone Cannot Be Casually Replaced by Other C16H16O Isomers or C15 Analogs in Synthesis and Research


The C16H16O molecular formula is shared by multiple positional isomers, yet the position of the carbonyl group relative to the phenyl substituents fundamentally alters physical properties, reactivity, and application scope. 1,3-Diphenyl-1-butanone bears a ketone at C1 with a chiral center at C3, enabling enantioselective synthesis pathways that are inaccessible with its regioisomers . The 1,3-diaryl substitution pattern has been specifically exploited as a pharmacophoric scaffold in the development of psychotropic and analgesic agents, a validated derivatization route not demonstrated for the 1,4- or 2-butanone isomers [1]. Simply substituting a cheaper or more readily available positional isomer risks altering reaction selectivity, product stereochemistry, and biological target engagement in downstream applications.

Quantitative Differentiation Evidence for 1,3-Diphenyl-1-butanone Versus Key Structural Analogs


Boiling Point Differentiation: 26.4 °C Separation from the 2-Butanone Positional Isomer Enables Selective Distillation

1,3-Diphenyl-1-butanone exhibits a boiling point of 354.6 °C at 760 mmHg, which is 26.4 °C higher than its closest positional isomer 1,3-diphenyl-2-butanone (328.2 °C at 760 mmHg) and approximately 10 °C lower than 1,4-diphenyl-1-butanone (364.7 °C at 760 mmHg) . This 26.4 °C separation from the 2-butanone isomer is sufficient for fractional distillation-based purification when isomer mixtures are encountered, a practical advantage not available between the 1- and 1,4-isomers which differ by only approximately 10 °C.

Physical chemistry Separation science Quality control

Melting Point and Crystalline Handling: 13–17 °C Advantage Over the 1,4-Diphenyl Isomer for Solid-Form Processing

The melting point of 1,3-diphenyl-1-butanone is reported as 68–72 °C (narrow 4 °C range, indicative of good crystallinity), compared to 55–59 °C for 1,4-diphenyl-1-butanone and 70–74 °C for 1,3-diphenyl-1-propanone . The 13–17 °C higher melting point relative to the 1,4-isomer translates to superior room-temperature solid stability: 1,4-diphenyl-1-butanone may soften or partially melt under warm ambient conditions (e.g., 40–55 °C during shipping to tropical regions), whereas 1,3-diphenyl-1-butanone remains a free-flowing crystalline powder.

Solid-state chemistry Formulation Storage stability

LogP and Lipophilicity Differentiation: 1,3-Diphenyl-1-butanone is 0.46 LogP Units More Lipophilic than the 2-Butanone Isomer

The computed LogP of 1,3-diphenyl-1-butanone is 4.06, compared to 3.60 for 1,3-diphenyl-2-butanone, 3.89 for 1,4-diphenyl-1-butanone, and 3.50 for 1,3-diphenyl-1-propanone (dihydrochalcone) [1][2]. A ΔLogP of +0.46 relative to the 2-butanone isomer corresponds to a ~2.9-fold increase in octanol-water partition coefficient, which directly impacts reversed-phase HPLC retention time, liquid-liquid extraction efficiency, and predicted membrane permeability in biological assays.

ADME prediction Extraction efficiency Chromatographic method development

Chiral Center at C3: Enantioselective Synthesis Enabled by a Stereocenter Absent in 1,4- and 1-Propanone Analogs

1,3-Diphenyl-1-butanone possesses a single stereocenter at the C3 position, with both enantiomeric forms available: (S)-1,3-diphenyl-1-butanone (CAS 20698-95-7) and (R)-1,3-diphenyl-1-butanone . This structural feature is absent in 1,4-diphenyl-1-butanone (no stereocenter), 1,3-diphenyl-1-propanone (no stereocenter), and chalcone/dypnone analogs (sp²-hybridized C2–C3). A chiral (alkoxy)methyl-substituted silicon auxiliary was used to achieve highly diastereoselective cuprate additions to α,β-unsaturated ketones, producing enantiomerically enriched (−)-(R)-phenyl 2-phenylpropyl ketone (i.e., (R)-1,3-diphenyl-1-butanone) with up to 99% π-face selectivity and virtually no loss of chiral information [1].

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Validated Pharmacophoric Scaffold: 1,3-Diphenyl-1-butanone Derivatives as Psychotropic and Analgesic Lead Structures

A series of 1,3-diphenyl-1-butanone derivatives was systematically synthesized and evaluated as part of a search for new psychotropic agents, as reported by Sato and Uchimaru (1981) [1]. The 4-chloro-1,3-diphenyl-1-butanone intermediates underwent rearrangement reactions with piperidine derivatives to yield both the target 1,3-diphenyl-1-butanone derivatives and rearranged cyclopropane products via a proposed cyclization-addition mechanism. This established synthetic methodology and biological validation pathway is specific to the 1,3-diphenyl substitution pattern; equivalent derivatization and biological evaluation have not been reported for the 1,4-diphenyl or 2-butanone positional isomers.

Medicinal chemistry Drug discovery Neuropharmacology

Environmental Hazard Profile: GHS H411 Classification Consistent Across Isomers, but LogP-Driven Bioaccumulation Risk Differs

1,3-Diphenyl-1-butanone is classified as Aquatic Chronic Category 2 (H411: Toxic to aquatic life with long-lasting effects) under the Globally Harmonized System . The same H411 classification applies to 1,4-diphenyl-1-butanone . However, the higher LogP of 1,3-diphenyl-1-butanone (4.06 vs. 3.89 for the 1,4-isomer) implies a greater bioaccumulation potential (BCF), which may trigger different risk assessment outcomes under REACH or TSCA depending on annual tonnage and release scenarios. The estimated water solubility at 25 °C is approximately 7.1 mg/L based on Log Kow of 4.29 .

Environmental safety Regulatory compliance Waste handling

Optimal Application Scenarios for 1,3-Diphenyl-1-butanone Based on Quantitative Differentiation Evidence


Asymmetric Synthesis and Chiral Ligand Development Programs

Research groups developing enantioselective catalysts or chiral building blocks should select 1,3-diphenyl-1-butanone over achiral analogs (1,4-diphenyl-1-butanone, 1,3-diphenyl-1-propanone) specifically because its C3 stereocenter enables downstream chiral resolution or asymmetric induction [1]. The demonstrated enantioselective synthesis of (−)-(R)-phenyl 2-phenylpropyl ketone with up to 99% diastereoselectivity provides a validated entry point for preparing enantiopure intermediates. This application is structurally inaccessible with the 1,4-isomer or the 1-propanone analog, both of which lack any stereocenter.

CNS Drug Discovery Using the 1,3-Diphenyl-1-butanone Pharmacophoric Scaffold

Medicinal chemistry teams pursuing psychotropic or analgesic lead compounds should procure 1,3-diphenyl-1-butanone as the core scaffold, given the established synthetic methodology for 4-substituted piperidinyl derivatives with demonstrated biological activity [2]. The C3 stereocenter further allows exploration of enantiomer-specific pharmacology. The 1,4-diphenyl isomer and 2-butanone isomer lack this pharmaceutical pedigree and published derivatization methodology, making them higher-risk starting materials for CNS programs.

Chromatographic Method Development and Analytical Reference Standard Procurement

The LogP value of 4.06 and the well-defined melting point range of 68–72 °C [3] make 1,3-diphenyl-1-butanone suitable as a system suitability standard for reversed-phase HPLC method development targeting moderately lipophilic aromatic ketones. The 0.46 LogP unit separation from the 2-butanone isomer provides a quantifiable selectivity benchmark for chromatographic method validation, ensuring that analytical methods can distinguish between positional isomers in reaction monitoring or impurity profiling .

Thermal Stability-Sensitive Formulation and Solid-State Processing

For applications requiring solid-form handling at ambient to moderately elevated temperatures (e.g., hot-melt extrusion, solid dispersion formulation, or shipping to tropical climates), 1,3-diphenyl-1-butanone is strongly preferable to 1,4-diphenyl-1-butanone due to its 13–17 °C higher melting point . The narrow 4 °C melting range also indicates good crystallinity and phase purity, which are critical quality attributes for solid-form pharmaceutical intermediates and specialty chemical products.

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